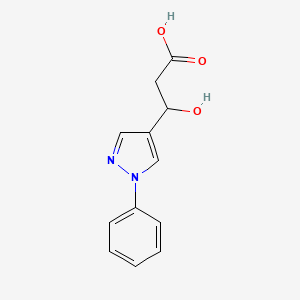
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a phenyl group and a hydroxypropanoic acid moiety, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Oxo-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid.
Reduction: 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its pyrazole moiety which is known to interact with various biological targets.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
類似化合物との比較
Similar Compounds
3-Hydroxy-3-(1-phenyl-1h-pyrazol-5-yl)propanoic acid: Similar structure but with the pyrazole ring substituted at a different position.
3-Hydroxy-3-(1-phenyl-1h-pyrazol-3-yl)propanoic acid: Another positional isomer with different biological activities.
1-Phenyl-3-(3-hydroxypropyl)-1H-pyrazole: Lacks the carboxylic acid group but retains the hydroxypropyl and phenyl substituents.
Uniqueness
3-Hydroxy-3-(1-phenyl-1h-pyrazol-4-yl)propanoic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both hydroxy and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
特性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
3-hydroxy-3-(1-phenylpyrazol-4-yl)propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(6-12(16)17)9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8,11,15H,6H2,(H,16,17) |
InChIキー |
ASSBNSLOZGUFNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


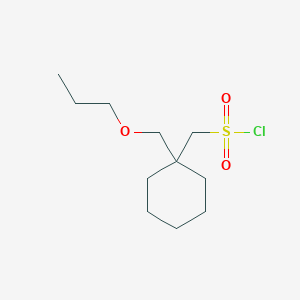

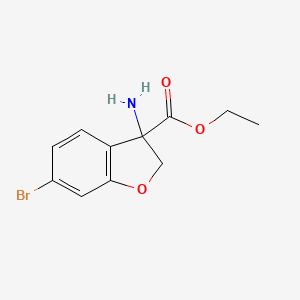
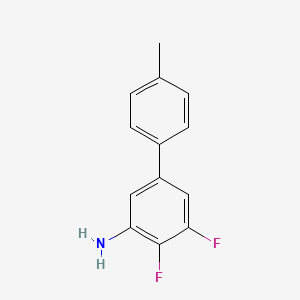
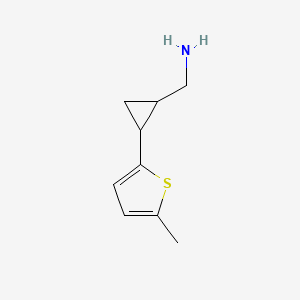
![2-{[(tert-butoxy)carbonyl]amino}-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B15324440.png)

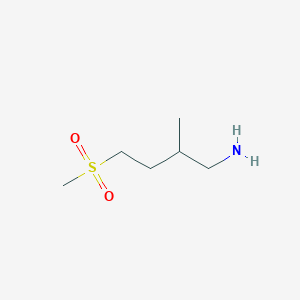
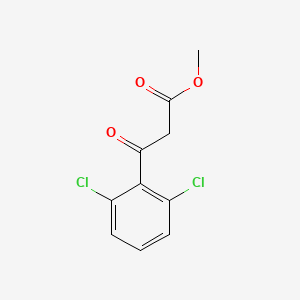
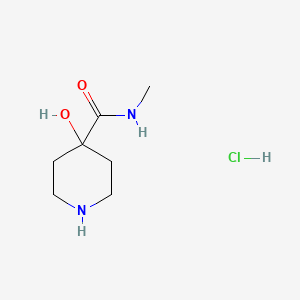
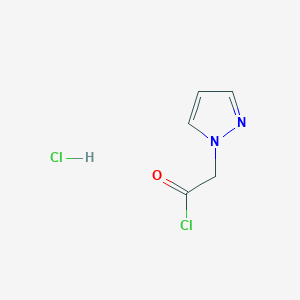

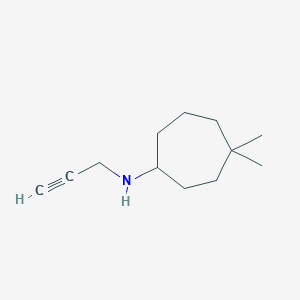
![4-{[(tert-butoxy)carbonyl]amino}-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B15324519.png)
